4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be determined using spectroscopic methods.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also involve optimization of the synthesis process.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including molecules with structural similarities to the compound . These compounds have shown antimicrobial and antioxidant activity, indicating their potential for development into therapeutic agents (Flefel et al., 2018).
Anticancer and Antimicrobial Properties
Studies have synthesized and evaluated novel heterocyclic compounds containing various moieties for their antibacterial activity. These efforts aim to discover new antibacterial agents, with some compounds exhibiting high activities, suggesting the potential utility of these heterocycles in developing new antibiotics (Azab et al., 2013).
Chemical Behavior and Synthesis Techniques
The chemical behavior of specific pyrazolopyridine derivatives towards active methylene reagents has been reported, leading to the synthesis of various pyrazolopyridine derivatives. These studies highlight the versatility of these compounds in chemical synthesis and their potential applications in creating novel molecules with desired biological activities (El‐Borai et al., 2013).
Novel Synthetic Pathways and Molecular Docking
Research on novel synthetic pathways for creating pyridazino and pyrazolopyridazine derivatives has been conducted, demonstrating the potential for these compounds in drug discovery and development. Molecular docking studies of these compounds have shown promising results in targeting specific proteins, suggesting their potential applications in medicinal chemistry (Katariya et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
4-cyclopropyl-1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-15-8-10-27(11-9-15)21(30)14-28-24(31)23-20(22(26-28)18-5-6-18)13-25-29(23)19-7-4-16(2)17(3)12-19/h4,7,12-13,15,18H,5-6,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHISCKNCRLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
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